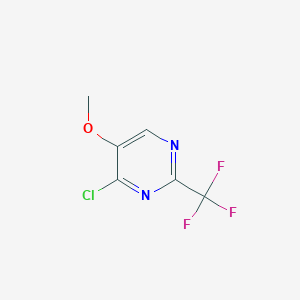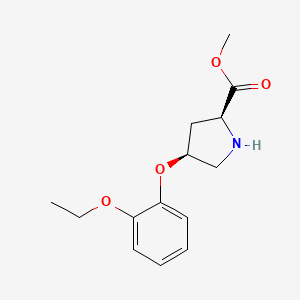
Methyl (2S,4S)-4-(2-ethoxyphenoxy)-2-pyrrolidinecarboxylate
Vue d'ensemble
Description
Methyl (2S,4S)-4-(2-ethoxyphenoxy)-2-pyrrolidinecarboxylate, also known as MEP, is an important organic compound with numerous scientific applications. It is a colorless, crystalline solid with a melting point of approximately 160°C and a boiling point of approximately 200°C. MEP is a chiral molecule and is commonly used in asymmetric synthesis and as a chiral auxiliary. MEP is also used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances.
Applications De Recherche Scientifique
Synthesis and Functionalization
- Methyl 4-aminopyrrole-2-carboxylates, synthesized via a relay catalytic cascade reaction, are useful for introducing substituents at the pyrrole nitrogen, a process that can potentially be applied to Methyl (2S,4S)-4-(2-ethoxyphenoxy)-2-pyrrolidinecarboxylate (Galenko et al., 2015).
- A study on asymmetric reactions catalyzed by chiral metal complexes, including the synthesis of itaconic acid derivatives, provides insights into the potential catalytic applications of similar compounds (Inoguchi et al., 1989).
Photoreaction Studies
- Research on the UV-irradiation of methyl 4-pyridinecarboxylate in methanol under oxygen and nitrogen environments suggests similar photoreactive properties might be explored in Methyl (2S,4S)-4-(2-ethoxyphenoxy)-2-pyrrolidinecarboxylate (Sugiyama et al., 1982).
Spectroscopic and Structural Analysis
- A study on 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol using FTIR, NMR, and UV-Vis spectroscopy, supported by computational spectral studies, provides a framework for the analysis of similar pyrrolidine derivatives (Ulaş, 2021).
Chemical Synthesis Applications
- Synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates demonstrates the versatility of pyrrolidine derivatives in creating highly functionalized compounds, which could include Methyl (2S,4S)-4-(2-ethoxyphenoxy)-2-pyrrolidinecarboxylate (Ruano et al., 2005).
Cognitive Enhancement Properties
- A study on 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, a 3-pyridyl ether nicotinic acetylcholine receptor ligand, shows cognitive enhancement properties, suggesting potential neurological applications for similar pyrrolidine derivatives (Lin et al., 1997).
Propriétés
IUPAC Name |
methyl (2S,4S)-4-(2-ethoxyphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-3-18-12-6-4-5-7-13(12)19-10-8-11(15-9-10)14(16)17-2/h4-7,10-11,15H,3,8-9H2,1-2H3/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIYCDJCJUIFJH-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2CC(NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1O[C@H]2C[C@H](NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(2-ethoxyphenoxy)-2-pyrrolidinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(Methoxymethyl)cyclopentyl]methanamine](/img/structure/B1384820.png)

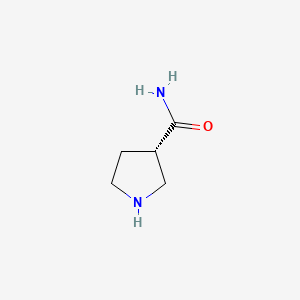
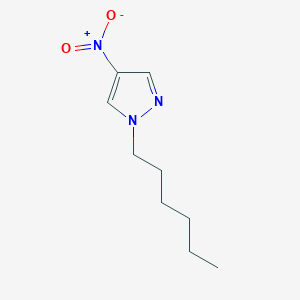


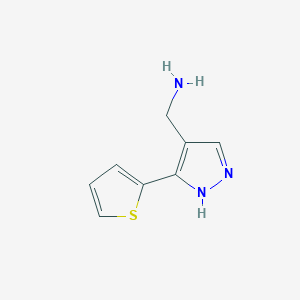
![3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid](/img/structure/B1384831.png)


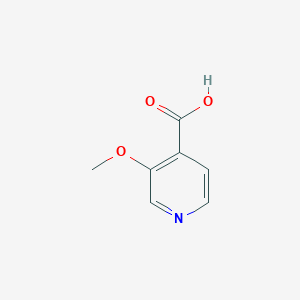
![(R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one](/img/structure/B1384838.png)
